2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester featuring a biphenyl substituent and a 5,5-dimethyl-1,3,2-dioxaborinane ring. This compound is significant in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science applications. Its biphenyl group provides rigidity and conjugation, enhancing its utility in synthesizing complex organic frameworks .
Properties
IUPAC Name |
5,5-dimethyl-2-(4-phenylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDJRASPLUZILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20789587 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-05-7 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of biphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the boron atom can form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
Reactivity Trends :
- Heterocyclic substituents (e.g., thieno-dioxin in ) influence stereochemical outcomes.
- The biphenyl group in the target compound likely improves stability in catalytic cycles due to conjugation.
Spectroscopic and Thermal Data
Spectroscopic Insights :
- ¹¹B NMR shifts cluster around 26–27 ppm (), indicating minimal electronic perturbation from substituents.
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound characterized by its unique structural features, including a biphenyl group and a dioxaborinane ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C15H17B2O2
- Molecular Weight : 266.1 g/mol
- CAS Number : 5123-05-7
The compound's structure allows for various chemical reactions, which can influence its biological activity. The presence of the boron atom is particularly significant in medicinal chemistry, as boron-containing compounds have been explored for their therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The biphenyl group can interact with various molecular targets, while the boron atom can participate in chemical reactions that affect biological pathways. This dual functionality makes it a candidate for drug development and therapeutic applications.
Anticancer Potential
Recent studies have indicated that boron-containing compounds like this compound may have applications in cancer treatment. One notable area is Boron Neutron Capture Therapy (BNCT), where boron compounds are introduced into tumor cells and subsequently irradiated with neutrons to induce localized cell death.
Case Study : In vitro studies demonstrated that derivatives of dioxaborinanes exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS) upon neutron irradiation, leading to apoptosis in cancer cells.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary research has shown that certain dioxaborinanes possess antibacterial activity against Gram-positive bacteria.
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Minimal inhibition |
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for developing new pharmaceuticals. Its ability to act as a boron delivery agent opens avenues for targeted therapies in oncology.
Synthesis and Modification
The synthesis typically involves palladium-catalyzed cross-coupling reactions. Researchers are exploring modifications to enhance its solubility and bioavailability while maintaining its biological activity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane?
Methodological Answer: The synthesis typically involves transition-metal-catalyzed cross-coupling reactions. Key parameters include:
- Catalyst System : Chloro(1,5-cyclooctadiene)rhodium(I) dimer (5 mol%) with enantioselective ligands such as (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl .
- Solvent : 1,4-Dioxane under inert atmosphere (Schlenk technique) .
- Base : Potassium phosphate (K₃PO₄) to facilitate boron transfer .
- Temperature : 60°C for 20 hours, yielding ~56% under optimized conditions .
Q. Table 1: Representative Reaction Conditions
| Parameter | Value/Component |
|---|---|
| Catalyst | Rh(I) dimer + chiral BINAP ligand |
| Solvent | 1,4-Dioxane |
| Base | K₃PO₄ |
| Reaction Time | 20 h at 60°C |
| Yield | 56% |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography : Single-crystal studies (e.g., at 150 K) validate bond lengths (mean C–C = 0.002 Å) and stereochemistry .
- Spectroscopy : B NMR (δ ~30–35 ppm for dioxaborinanes) and H/C NMR confirm substituent positions .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₈H₂₀BO₂, theoretical MW 285.16 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using sterically hindered substrates?
Methodological Answer: Discrepancies often arise from steric hindrance or electronic effects. Strategies include:
- Ligand Screening : Test bulky ligands (e.g., SPhos or XPhos) to improve catalyst turnover .
- Solvent Optimization : Replace 1,4-dioxane with less polar solvents (e.g., THF) to reduce aggregation .
- Temperature Gradients : Perform kinetic studies at 40–80°C to identify rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and guide ligand design .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation : Conduct hydrolysis studies (pH 4–10, 25–50°C) with LC-MS/MS to detect boronic acid derivatives .
- Biotic Transformation : Use soil microcosms (ISO 11266) to monitor microbial degradation via C-labeled isotopic tracing .
- Ecotoxicity Assays : Evaluate Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202 guidelines) .
Q. How can the compound’s electronic properties be tailored for optoelectronic materials?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to the biphenyl moiety to modulate HOMO-LUMO gaps .
- Polymer Blending : Co-process with π-conjugated polymers (e.g., P3HT) and characterize via cyclic voltammetry and UV-vis spectroscopy .
- Device Fabrication : Test in OLED prototypes using spin-coated thin films (ITO/PEDOT:PSS layers) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported catalytic efficiencies for Suzuki-Miyaura couplings?
Methodological Answer:
- Control Experiments : Replicate studies with standardized substrates (e.g., 4-bromotoluene) to isolate catalyst performance .
- Cross-Laboratory Validation : Share samples for inter-lab NMR/GC-MS analysis to rule out impurities .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Web of Science) to identify trends in solvent/base combinations .
Methodological Tables
Q. Table 2: Environmental Fate Experimental Design
| Parameter | Method/Standard | Reference |
|---|---|---|
| Hydrolysis Conditions | pH 7.0, 25°C, 14 days | |
| Microbial Degradation | ISO 11266 soil microcosms | |
| Toxicity Testing | OECD 201 (Algal growth inhibition) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
